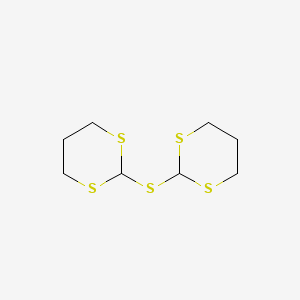
2,2'-Sulfanediylbis(1,3-dithiane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediylbis(1,3-dithiane) is an organosulfur compound that belongs to the class of dithianes. Dithianes are six-membered rings containing two sulfur atoms and are known for their stability and versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which allows it to participate in various chemical reactions and serve as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Sulfanediylbis(1,3-dithiane) can be synthesized through the reaction of 1,3-dithiane with sulfur dichloride. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis(1,3-dithiane) may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
2,2’-Sulfanediylbis(1,3-dithiane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学的研究の応用
2,2’-Sulfanediylbis(1,3-dithiane) has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2’-Sulfanediylbis(1,3-dithiane) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical transformations. The compound can also stabilize reactive intermediates, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler dithiane compound that is commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity to dithianes.
Bithionol: A compound with a similar sulfur-containing structure, used as an antibacterial and anthelmintic agent.
Uniqueness
2,2’-Sulfanediylbis(1,3-dithiane) is unique due to its ability to form stable intermediates and participate in a wide range of chemical reactions Its structure allows for greater versatility in synthetic applications compared to simpler dithianes and dithiolanes
特性
CAS番号 |
92507-41-0 |
|---|---|
分子式 |
C8H14S5 |
分子量 |
270.5 g/mol |
IUPAC名 |
2-(1,3-dithian-2-ylsulfanyl)-1,3-dithiane |
InChI |
InChI=1S/C8H14S5/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h7-8H,1-6H2 |
InChIキー |
JRBMDVGHRWPDCS-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)SC2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
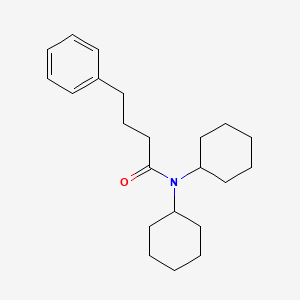
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
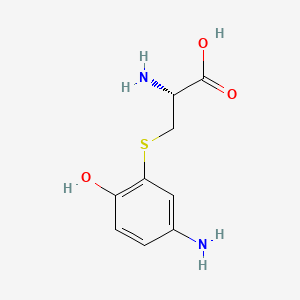
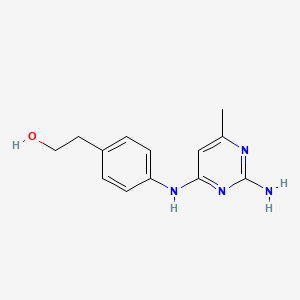
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
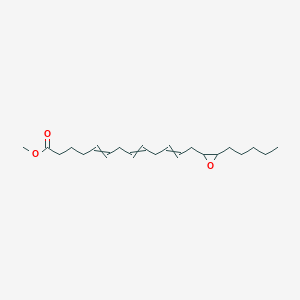
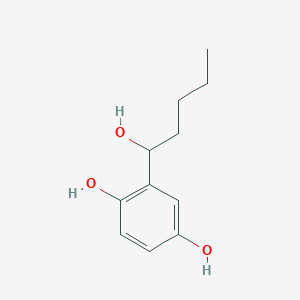
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

